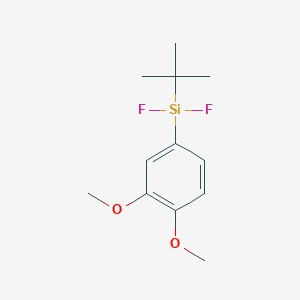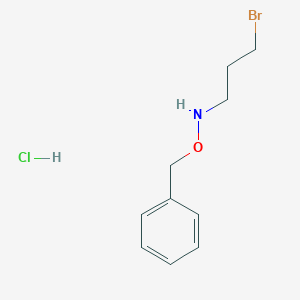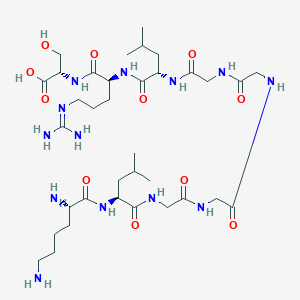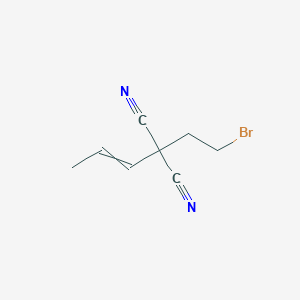
(2-Bromoethyl)(prop-1-en-1-yl)propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromoethyl)(prop-1-en-1-yl)propanedinitrile is a chemical compound with the molecular formula C₇H₇BrN₂ It is a member of the nitrile family, characterized by the presence of a cyano group (-C≡N)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromoethyl)(prop-1-en-1-yl)propanedinitrile typically involves the reaction of 2-bromoethanol with prop-1-en-1-ylpropanedinitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Bromoethyl)(prop-1-en-1-yl)propanedinitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.
Addition Reactions: The double bond in the prop-1-en-1-yl group can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Addition: Electrophiles such as hydrogen halides (HCl, HBr) in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Addition: Formation of haloalkanes or other addition products.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (2-Bromoethyl)(prop-1-en-1-yl)propanedinitrile is used as an intermediate for the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound’s derivatives may have potential biological activities, including antimicrobial and anticancer properties. Research is ongoing to explore these possibilities.
Medicine
While not directly used as a drug, this compound serves as a precursor in the synthesis of medicinal compounds. Its derivatives may be investigated for therapeutic applications.
Industry
In the materials science field, the compound can be used in the synthesis of polymers and other advanced materials. Its unique structure allows for the creation of materials with specific properties, such as enhanced thermal stability or conductivity.
Mécanisme D'action
The mechanism by which (2-Bromoethyl)(prop-1-en-1-yl)propanedinitrile exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atom is typically displaced by a nucleophile. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Bromoethyl)(3-phenylprop-2-en-1-yl)propanedinitrile: Similar structure but with a phenyl group, leading to different reactivity and applications.
(2-Bromoethyl)(prop-2-en-1-yl)propanedinitrile: Similar but with a different position of the double bond, affecting its chemical behavior.
Uniqueness
(2-Bromoethyl)(prop-1-en-1-yl)propanedinitrile is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in both research and industrial settings.
Propriétés
Numéro CAS |
649759-61-5 |
|---|---|
Formule moléculaire |
C8H9BrN2 |
Poids moléculaire |
213.07 g/mol |
Nom IUPAC |
2-(2-bromoethyl)-2-prop-1-enylpropanedinitrile |
InChI |
InChI=1S/C8H9BrN2/c1-2-3-8(6-10,7-11)4-5-9/h2-3H,4-5H2,1H3 |
Clé InChI |
IPPGEEXBXBDRQU-UHFFFAOYSA-N |
SMILES canonique |
CC=CC(CCBr)(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


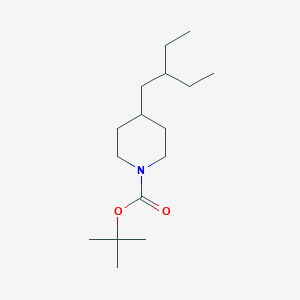
![3-[3,4-Bis(hexyloxy)phenyl]-2-(ethoxymethyl)prop-2-enenitrile](/img/structure/B12589049.png)
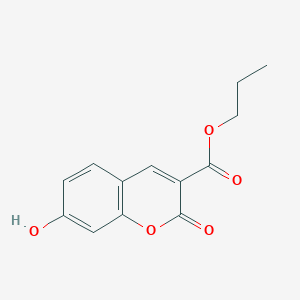
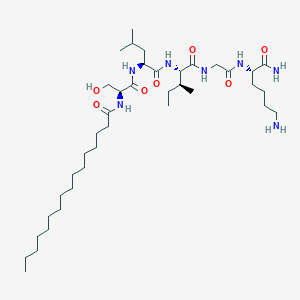
![Methyl 4-[(2-hexyl-4-methylphenyl)sulfanyl]benzoate](/img/structure/B12589066.png)
![5-[(2-Aminophenyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12589069.png)

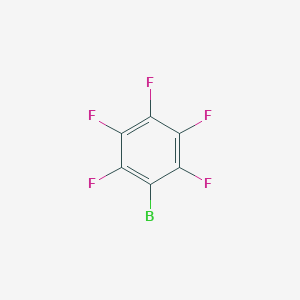

![11-Hydroxy-6-methoxy-2H,10H-[1,3]dioxolo[4,5-B]xanthen-10-one](/img/structure/B12589093.png)
![{3-Ethoxy-4-[(propan-2-yl)oxy]phenyl}methanol](/img/structure/B12589095.png)
